

# GPO-VIR and its Effect on Viral Dynamics: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gpo-vir*

Cat. No.: *B1252489*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GPO-VIR**, a fixed-dose combination antiretroviral therapy, and its impact on HIV-1 viral dynamics. **GPO-VIR**, produced by the Thai Government Pharmaceutical Organization (GPO), has been instrumental in expanding access to HIV treatment. This document details the mechanism of action, clinical efficacy, and underlying cellular effects of its two primary formulations.

## Introduction to GPO-VIR Formulations

**GPO-VIR** has been available in two main fixed-dose combination (FDC) formulations:

- **GPO-VIR S30/S40:** An earlier formulation containing Stavudine (d4T), Lamivudine (3TC), and Nevirapine (NVP).
- **GPO-VIR T:** A later formulation containing Efavirenz (EFV), Emtricitabine (FTC), and Tenofovir Disoproxil Fumarate (TDF).

Both formulations are composed of reverse transcriptase inhibitors that suppress HIV-1 replication, leading to a reduction in viral load and an increase in CD4+ T-cell counts, which are critical for immune function. It is important to distinguish the GPO, a Thai state enterprise, from Vir Biotechnology, a separate US-based biopharmaceutical company with a distinct pipeline of antiviral drugs.<sup>[1][2][3][4]</sup>

## Mechanism of Action

The components of both **GPO-VIR** formulations target the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA, a process necessary for the virus to integrate into the host cell's genome.

- Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): Stavudine, lamivudine, emtricitabine, and tenofovir are all analogues of natural deoxynucleotides. They are phosphorylated within the cell to their active triphosphate forms. These active forms compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.<sup>[5]</sup>
- Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Nevirapine and efavirenz are NNRTIs. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and blocks viral DNA synthesis.

The combination of NRTIs/NtRTIs and an NNRTI in a single tablet provides a multi-pronged attack on the reverse transcriptase enzyme, which has been shown to have synergistic antiviral effects.<sup>[5]</sup>

## Viral Dynamics and Clinical Efficacy

Antiretroviral therapy, such as with **GPO-VIR**, typically induces a multiphasic decay of plasma HIV-1 RNA.<sup>[6]</sup> The first phase is characterized by a rapid decline in viral load, reflecting the short half-life of productively infected CD4+ T-cells. This is followed by a slower second phase of decay, which is thought to represent the turnover of longer-lived infected cells, such as macrophages.

## **GPO-VIR (Stavudine, Lamivudine, Nevirapine)**

Clinical studies of the stavudine-based **GPO-VIR** formulation have demonstrated its efficacy in treatment-naïve HIV-infected patients.

| Parameter                                     | Baseline (Median) | 24 Weeks         | 48 Weeks                           |
|-----------------------------------------------|-------------------|------------------|------------------------------------|
| CD4+ T-cell count<br>(cells/mm <sup>3</sup> ) | 13 - 29           | 156              | 191                                |
| Plasma HIV-1 RNA<br>(copies/mL)               | 270,000 - 363,500 | -                | -                                  |
| Proportion with HIV-1<br>RNA < 400 copies/mL  | -                 | 80%              | -                                  |
| Proportion with HIV-1<br>RNA < 50 copies/mL   | -                 | 65% (as-treated) | 63.7% (ITT), 82.3%<br>(as-treated) |
| Log10 HIV-1 RNA<br>decline from baseline      | -                 | -3.1             | -                                  |

Data compiled from multiple studies.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) ITT: Intention-to-treat analysis; As-treated analysis considers only patients who remained on the study treatment.

## GPO-VIR T (Efavirenz, Emtricitabine, Tenofovir)

The efavirenz, emtricitabine, and tenofovir FDC has become a widely used first-line therapy. Studies have shown its high efficacy and durability in achieving and maintaining viral suppression.

| Parameter                                  | Baseline (Median)               | 24 Weeks | 48 Weeks | 96 Weeks                        |
|--------------------------------------------|---------------------------------|----------|----------|---------------------------------|
| CD4+ T-cell count (cells/mm <sup>3</sup> ) | 312 (mean increase at 48 weeks) | -        | -        | -                               |
| Plasma HIV-1 RNA (copies/mL)               | 169,365                         | -        | -        | -                               |
| Proportion with HIV-1 RNA < 200 copies/mL  | -                               | 92%      | -        | -                               |
| Proportion with HIV-1 RNA < 50 copies/mL   | -                               | -        | 85%      | 92% (of those remaining on FDC) |

Data compiled from multiple studies.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocols

Detailed, step-by-step protocols for the clinical trials cited are not fully available in the public domain. However, the general methodologies for the key endpoints are well-established.

## HIV-1 Viral Load Quantification

**Principle:** The quantification of HIV-1 RNA in plasma is typically performed using real-time reverse transcriptase polymerase chain reaction (RT-PCR).[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) This method involves the conversion of viral RNA into complementary DNA (cDNA) by the reverse transcriptase enzyme, followed by the amplification of a specific target sequence within the HIV-1 genome. The amplification process is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA in the sample.

**General Procedure:**

- **Plasma Separation:** Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.

- RNA Extraction: Viral RNA is extracted from the plasma sample using a commercial kit.
- Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.
- Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescently labeled probe that are specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).[\[17\]](#)
- Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification curve to a standard curve generated from known concentrations of an HIV-1 RNA standard.

## CD4+ T-Cell Enumeration

**Principle:** The absolute number of CD4+ T-lymphocytes in whole blood is determined using flow cytometry.[\[5\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) This technique uses fluorescently labeled monoclonal antibodies that specifically bind to cell surface antigens, including CD4 and CD45 (a pan-leukocyte marker).

**General Procedure:**

- **Sample Preparation:** A whole blood sample collected in an EDTA tube is incubated with a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4 and anti-CD45.
- **Red Blood Cell Lysis:** The red blood cells are lysed using a reagent that leaves the white blood cells intact.
- **Flow Cytometric Analysis:** The sample is then analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes on the antibodies, and detectors to measure the emitted light from individual cells.
- **Gating and Enumeration:** A "gating" strategy is used to first identify the lymphocyte population based on their light scatter properties and CD45 expression. Within the lymphocyte gate, the cells that are positive for the CD4 marker are then enumerated.
- **Absolute Count Calculation:** The absolute CD4+ T-cell count (cells/ $\mu$ L) is calculated by the instrument's software, often using an internal bead standard of known concentration (single-

platform technology).[19]

## Signaling Pathways and Cellular Effects

Beyond the direct inhibition of reverse transcriptase, the components of **GPO-VIR** can have other cellular effects.

### Mitochondrial Toxicity of Stavudine

Stavudine has been associated with mitochondrial toxicity, which can manifest as lactic acidosis and lipodystrophy.[4][22] The primary mechanism for this toxicity is the inhibition of mitochondrial DNA polymerase gamma (POLG).[22][23][24][25] Stavudine triphosphate can be mistakenly incorporated by POLG into mitochondrial DNA (mtDNA), leading to chain termination and depletion of mtDNA. This, in turn, impairs the function of the mitochondrial respiratory chain and cellular energy production.

### Efavirenz and Cellular Signaling

Efavirenz has been shown to induce the DNA damage response pathway. In some cell types, it can activate the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis, which may contribute to some of its off-target effects.

### Tenofovir and Cellular Signaling

Tenofovir has been reported to influence the PI3K/Akt/mTOR signaling pathway. In the context of liver fibrosis, tenofovir disoproxil fumarate has been shown to downregulate this pathway, leading to the apoptosis of activated hepatic stellate cells. The relevance of this pathway modulation to its antiviral effect in HIV-infected cells is an area of ongoing research.

## Visualizations

### DOT Language Scripts for Diagrams



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of generic fixed-dose combination of stavudine, lamivudine and nevirapine (GPO-vir) in advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nevirapine/lamivudine/stavudine as a combined-formulation tablet: bioequivalence study compared with each component administered concurrently under fasting condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized crossover study to determine relative bioequivalence of tenofovir, emtricitabine, and efavirenz (Atripla) fixed-dose combination tablet compared with a compounded oral liquid formulation derived from the tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Severe toxicity and polymerase-γ gene abnormalities in Malawian adults on stavudine-based antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 6. A Chewable Pediatric Fixed-dose Combination Tablet of Stavudine, Lamivudine, and Nevirapine: Pharmacokinetics and Safety Compared With the Individual Liquid Formulations in Human Immunodeficiency Virus-infected Children in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma nevirapine levels and 24-week efficacy of a fixed-dose combination of stavudine, lamivudine and nevirapine (GPO-VIR) among Thai HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of fixed-dose combination stavudine, lamivudine and nevirapine (GPO-VIR) for treatment of naïve HIV patients in Thailand: a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [horizon.documentation.ird.fr](http://horizon.documentation.ird.fr) [horizon.documentation.ird.fr]
- 10. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Week 48 results from a randomized clinical trial of rilpivirine/emtricitabine/tenofovir disoproxil fumarate vs. efavirenz/emtricitabine/tenofovir disoproxil fumarate in treatment-

naive HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Switching from efavirenz, emtricitabine, and tenofovir disoproxil fumarate to tenofovir alafenamide coformulated with rilpivirine and emtricitabine in virally suppressed adults with HIV-1 infection: a randomised, double-blind, multicentre, phase 3b, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel PCR Assay for Quantification of HIV-1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV Virus Load by Real-Time PCR (RT PCR) Assay - Dr Lal PathLabs Blog [lalpathlabs.com]
- 15. HIV1 RNA Quantitation | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 16. dna-technology.com [dna-technology.com]
- 17. restoredcdc.org [restoredcdc.org]
- 18. naco.gov.in [naco.gov.in]
- 19. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel mutation of human DNA polymerase gamma associated with mitochondrial toxicity induced by anti-HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. R964C Mutation of DNA Polymerase  $\gamma$  Imparts Increased Stavudine Toxicity by Decreasing Nucleoside Analog Discrimination and Impairing Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Efavirenz induces DNA damage response pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [GPO-VIR and its Effect on Viral Dynamics: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252489#gpo-vir-and-its-effect-on-viral-dynamics>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)